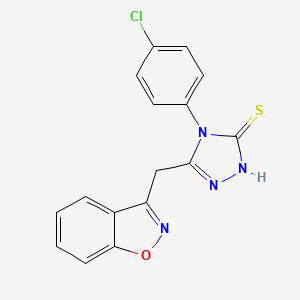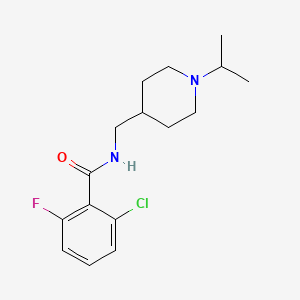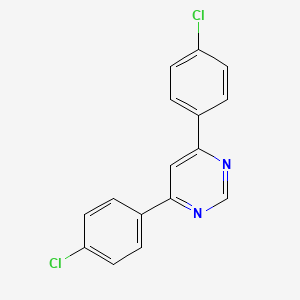
4,6-Bis(4-chlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(4-chlorophenyl)pyrimidine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division, and its activity is often upregulated in cancer cells .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a modification necessary for the protein’s function .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, causing an accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells where AURKA is often overactive .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests it can reach its target within cells
Result of Action
The inhibition of AURKA by this compound leads to a disruption of the cell cycle, resulting in the accumulation of cells in the G2/M phase . This can trigger apoptosis, or programmed cell death, as indicated by the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,6-Bis(4-chlorophenyl)pyrimidine in lab experiments is its potent anti-cancer activity against several cancer cell lines. Additionally, the compound exhibits antimicrobial activity against bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its moderate yield during synthesis. Additionally, the compound may exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on 4,6-Bis(4-chlorophenyl)pyrimidine. One of the future directions is to optimize the synthesis method to improve the yield of the reaction. Additionally, further studies are needed to understand the mechanism of action of the compound fully. Moreover, the potential of this compound as an antimicrobial agent needs to be explored further. Finally, the compound's cytotoxicity towards normal cells needs to be evaluated to determine its therapeutic potential.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has potential applications in various fields. The compound exhibits potent anti-cancer activity against several cancer cell lines and antimicrobial activity against bacteria and fungi. The synthesis of this compound can be achieved by the reaction of 4-chlorobenzaldehyde and urea in the presence of a catalytic amount of glacial acetic acid. However, the yield of the reaction is moderate, and the compound may exhibit cytotoxicity towards normal cells. Further research is needed to optimize the synthesis method, understand the mechanism of action, and evaluate the compound's therapeutic potential.
Synthesis Methods
The synthesis of 4,6-Bis(4-chlorophenyl)pyrimidine can be achieved by the reaction of 4-chlorobenzaldehyde and urea in the presence of a catalytic amount of glacial acetic acid. The reaction takes place under reflux conditions in ethanol for several hours, resulting in the formation of the desired compound. The yield of the reaction is moderate, but it can be improved by optimizing the reaction conditions.
Scientific Research Applications
4,6-Bis(4-chlorophenyl)pyrimidine has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent anti-cancer activity against several cancer cell lines. The compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported that this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Safety and Hazards
properties
IUPAC Name |
4,6-bis(4-chlorophenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMNASRDCVQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

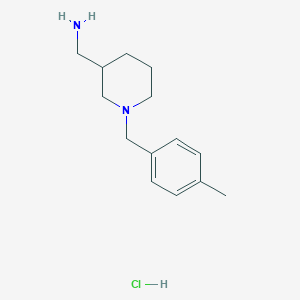
![N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2456118.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456119.png)

![8-(4-chlorophenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456122.png)
![Methyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2456124.png)
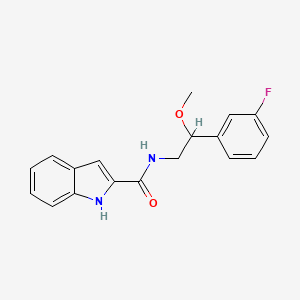
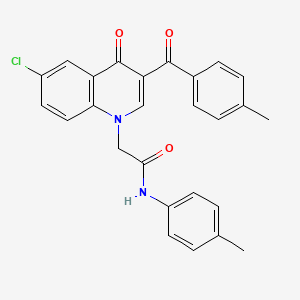
![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2456132.png)
![N-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N'-phenylurea](/img/structure/B2456134.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2456136.png)
![2-((3,3,3-trifluoropropyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2456137.png)
